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molecular formula C8H8O2S B1298027 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid CAS No. 40133-06-0

5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid

Cat. No. B1298027
M. Wt: 168.21 g/mol
InChI Key: XSFUFVBXPLWNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732461B2

Procedure details

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid (commercially available: Matrix Chemicals) (0.5 g, 2.97 mmol) was suspended in dry diethyl ether (16 ml) and treated dropwise with a solution of lithium aluminium hydride (1.0 M solution in diethyl ether, 4.0 ml, 4.0 mol). The mixture was heated to reflux for 3 h and then cooled, treated dropwise with water (1.0 ml), then 1M HCl to dissolve the precipitated white solid. The product was extracted into diethyl ether (3×10 ml), dried over anhydrous magnesium sulphate and evaporated to afford 5,6-dihydro-4H-cyclopenta[b]thien-2-ylmethanol as a white solid (420 mg). This was dissolved in dichloromethane (60 ml) and treated with manganese dioxide (2.0 g). After stirring at room temperature overnight, the mixture was filtered through Kieselguhr and the solvent evaporated to afford the title compound as a yellow oil, (0.295 g, 64%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
16 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]([C:6](O)=[O:7])=[CH:4][C:3]2[CH2:9][CH2:10][CH2:11][C:2]1=2.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.Cl>C(OCC)C>[S:1]1[C:5]([CH2:6][OH:7])=[CH:4][C:3]2[CH2:9][CH2:10][CH2:11][C:2]1=2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C=C1C(=O)O)CCC2
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into diethyl ether (3×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1CO)CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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